Chemical structure and molecular formula of Cucurbitacin IIa 2-O-glucoside
Chemical structure and molecular formula of Cucurbitacin IIa 2-O-glucoside
This technical guide provides an in-depth analysis of Cucurbitacin IIa 2-O-glucoside , a bioactive triterpenoid glycoside. It synthesizes chemical data, isolation protocols, and pharmacological mechanisms for researchers in natural product chemistry and drug discovery.
Synonyms: Hemslecin A 2-O-β-D-glucopyranoside; 25-O-acetyl-23,24-dihydrocucurbitacin F 2-O-glucoside.
Chemical Identity & Physicochemical Properties[1][2]
Cucurbitacin IIa 2-O-glucoside is a tetracyclic triterpenoid belonging to the cucurbitane class. It is the glycosylated form of Cucurbitacin IIa (Hemslecin A) , featuring a glucose moiety attached at the C-2 position. This glycosylation significantly alters its solubility profile compared to its aglycone, enhancing hydrophilicity and bioavailability.
Molecular Specifications
| Property | Data |
| Molecular Formula | C₃₈H₆₀O₁₃ |
| Molecular Weight | 724.88 g/mol |
| Aglycone | Cucurbitacin IIa (C₃₂H₅₀O₈; MW: 562.[1]74) |
| Sugar Moiety | β-D-Glucopyranose |
| Skeleton | 19-(10→9β)-abeo-10α-lanost-5-ene (Cucurbitane) |
| Key Functional Groups | C-2 O-glycoside; C-16 Hydroxyl; C-22 Ketone; C-25 Acetate |
| Appearance | White amorphous powder |
| Solubility | Soluble in MeOH, EtOH, n-BuOH; Sparingly soluble in water; Insoluble in hexane/ether.[2] |
Structural Visualization
The following diagram illustrates the hierarchical composition of the molecule.
Caption: Structural composition of Cucurbitacin IIa 2-O-glucoside showing the aglycone-glycone linkage.
Biosynthesis & Botanical Source
Primary Source: Tubers of Hemsleya species (Cucurbitaceae), specifically:
-
Hemsleya amabilis
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Hemsleya chinensis (Xue Dan)
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Hemsleya endecaphylla
Biosynthetic Pathway: The biosynthesis proceeds via the mevalonate pathway, cyclization of 2,3-oxidosqualene to cucurbitadienol, followed by a series of oxidations and acetylations. The final step involves the glycosylation of the C-2 hydroxyl group by a specific UDP-dependent glycosyltransferase (UGT).
Isolation & Extraction Protocol
This protocol is designed to isolate the polar glycoside fraction (Cucurbitacin IIa 2-O-glucoside) distinct from the non-polar aglycones.
Safety Note: Cucurbitacins are cytotoxic. Handle all extracts with PPE (gloves, mask, goggles) in a fume hood.
Workflow Overview
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Extraction: Reflux with 70-75% Ethanol.
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Partitioning: Separation of lipids (Petroleum Ether) and aglycones (Ethyl Acetate) from glycosides (n-Butanol).
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Purification: Silica Gel / Diaion HP-20 Chromatography followed by RP-HPLC.
Step-by-Step Methodology
Phase 1: Crude Extraction
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Preparation: Pulverize dried Hemsleya tubers (1 kg) into a coarse powder (20–40 mesh).
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Solvent Extraction: Extract with 70% Ethanol (1:10 w/v) under reflux for 2 hours. Repeat 3 times.
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Concentration: Combine filtrates and concentrate under reduced pressure (Rotary Evaporator, <50°C) to remove ethanol. Result: Aqueous Residue .
Phase 2: Liquid-Liquid Partitioning (Enrichment)
Rationale: This step removes non-polar interferences to enrich the target glycoside.
-
Suspend the Aqueous Residue in distilled water (1 L).
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Defatting: Extract with Petroleum Ether (3 x 1 L). Discard the organic layer (lipids/chlorophyll).
-
Aglycone Removal: Extract the aqueous layer with Ethyl Acetate (3 x 1 L).
-
Note: The EtOAc layer contains the aglycone (Cucurbitacin IIa). Save if needed; otherwise, proceed with the aqueous layer.
-
-
Glycoside Extraction: Extract the remaining aqueous layer with n-Butanol (n-BuOH) (3 x 1 L).
-
Collection: Combine n-BuOH layers and evaporate to dryness.
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Result: Crude Glycoside Fraction (Target enriched) .
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Phase 3: Chromatographic Purification[3]
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Diaion HP-20 Column: Load the crude glycoside fraction onto a Diaion HP-20 macroporous resin column.
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Elute with H₂O → 30% EtOH → 70% EtOH → 95% EtOH.
-
Target Elution: The 70% EtOH fraction typically contains Cucurbitacin IIa 2-O-glucoside.
-
-
Silica Gel Chromatography: Subject the 70% fraction to a silica gel column.
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Mobile Phase: Chloroform : Methanol : Water (e.g., 8:2:0.2 to 7:3:0.5 gradient).
-
Monitor fractions via TLC (Spray with 10% H₂SO₄ in EtOH and heat; look for purple/brown spots).
-
-
Final Polish (RP-HPLC):
-
Column: C18 (ODS) semi-preparative column (5 µm, 250 x 10 mm).
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Mobile Phase: Acetonitrile : Water (Gradient, e.g., 30% → 60% ACN over 40 min).
-
Detection: UV at 210 nm or 235 nm.
-
Collection: Collect the peak corresponding to the target (verify with standard or MS).
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Caption: Isolation workflow emphasizing the separation of glycosides (n-BuOH fraction) from aglycones (EtOAc fraction).
Analytical Characterization
To validate the identity of Cucurbitacin IIa 2-O-glucoside, compare experimental data against the following diagnostic markers.
Mass Spectrometry (MS)[5][6]
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Ionization: ESI (Electrospray Ionization), Positive/Negative mode.
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Target Ions:
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[M+Na]⁺: m/z ~747.8
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[M+H]⁺: m/z ~725.9
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[M-H]⁻: m/z ~723.9
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-
Fragmentation: Loss of 162 Da (glucose moiety) yields the aglycone fragment at m/z ~563.
Nuclear Magnetic Resonance (NMR)
Data is typically acquired in Pyridine-d₅ or CD₃OD. The following table highlights diagnostic signals distinguishing the glucoside from the aglycone.
| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Diagnostic Feature |
| C-2 | ~4.0 - 4.5 (m) | ~75.0 - 82.0 | Glycosylation Shift: Downfield shift (~3-5 ppm) compared to aglycone C-2 (~70 ppm). |
| Glucose-1' | 4.9 - 5.2 (d, J=7-8 Hz) | 100.0 - 105.0 | Anomeric Signal: Confirming β-configuration (large coupling constant). |
| C-3 | ~3.5 - 4.0 | ~70.0 - 72.0 | Hydroxyl bearing carbon. |
| C-5 | - | ~140.0 - 145.0 | Olefinic quaternary carbon (Cucurbitane skeleton). |
| C-6 | ~5.6 - 5.8 (m) | ~120.0 - 122.0 | Olefinic proton (C5=C6 double bond). |
| C-22 | - | ~212.0 - 215.0 | Ketone carbonyl (characteristic of side chain). |
| C-25 | - | ~170.0 (Acetate) | Acetyl carbonyl group. |
Note: Exact shifts vary by solvent. The presence of the anomeric proton doublet at ~5.0 ppm and the additional 6 carbon signals for glucose (60-80 ppm region + 100-105 ppm anomeric) are the definitive confirmation of the 2-O-glucoside.
Pharmacological Mechanism
Cucurbitacin IIa and its glycosides exhibit potent anti-inflammatory and anticancer activities. While the aglycone is often the primary effector, the glycoside acts as a critical delivery form (prodrug) or possesses independent activity on cell surface receptors.
Mechanism of Action[7]
-
Actin Cytoskeleton Disruption: Cucurbitacin IIa causes irreversible clustering of filamentous actin (F-actin).[4] This disrupts cell morphology, inhibits migration, and arrests the cell cycle at G2/M.
-
Survivin Inhibition (Apoptosis): Unlike other cucurbitacins (e.g., Cuc B/E) that heavily target JAK2/STAT3 phosphorylation, Cucurbitacin IIa specifically downregulates Survivin (an Inhibitor of Apoptosis Protein).[4] This leads to:
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Anti-Inflammatory (NF-κB/NO): The glycoside inhibits Nitric Oxide (NO) production in LPS-stimulated macrophages by modulating the NF-κB signaling pathway.
Caption: Dual mechanism of action involving actin cytoskeleton disruption and Survivin-mediated apoptosis.
References
-
PubChem. "Hemslecin A (Cucurbitacin IIa) - Compound Summary." National Library of Medicine. Available at: [Link]
-
MDPI. "Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers." Molecules, 2025.[2][4][6][7] Available at: [Link]
Sources
- 1. Angustine | CAS:40041-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Uncarine F | CAS:14019-66-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cucurbitane glycosides from Hemsleya chinensis tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
